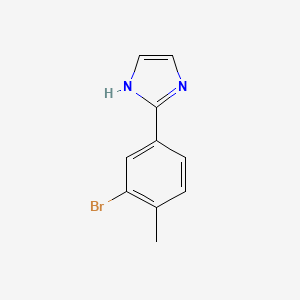

2-(3-Bromo-4-methylphenyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Organic and Materials Chemistry

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in both organic and materials chemistry. nih.govrsc.org Its unique electronic properties, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to participate in a wide range of chemical transformations and intermolecular interactions. nih.govrsc.org This versatility has led to the incorporation of the imidazole nucleus into a vast number of compounds with significant applications. In materials science, imidazole-based compounds are utilized in the development of ionic liquids, corrosion inhibitors, and fluorescent materials. chemicalbook.com Their ability to coordinate with metal ions also makes them valuable ligands in catalysis and coordination chemistry.

Overview of Aryl-Substituted 1H-Imidazole Derivatives as Key Heterocyclic Architectures

Aryl-substituted 1H-imidazole derivatives represent a particularly important class of heterocyclic compounds. The introduction of an aryl group at various positions on the imidazole ring can significantly influence the molecule's steric and electronic properties, leading to a diverse range of chemical reactivity and biological activity. These derivatives are key building blocks in the synthesis of more complex molecules and are frequently found in pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic methods for the preparation of aryl-substituted imidazoles, such as cross-coupling reactions and multi-component reactions, has been a major focus of chemical research. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

2-(3-bromo-4-methylphenyl)-1H-imidazole |

InChI |

InChI=1S/C10H9BrN2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |

InChI Key |

HVWVTFAIUQTQDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN2)Br |

Origin of Product |

United States |

Chemical and Physical Properties of 2 3 Bromo 4 Methylphenyl 1h Imidazole

Detailed experimental data on the physicochemical properties of 2-(3-Bromo-4-methylphenyl)-1H-imidazole are not extensively reported in publicly available literature. However, based on its chemical structure and data for related compounds, we can compile the following information.

| Property | Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| CAS Number | 1692062-73-9 |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Likely soluble in organic solvents like DMSO and methanol |

Synthesis and Structural Analysis

The synthesis of 2-aryl-1H-imidazoles, including derivatives like 2-(3-Bromo-4-methylphenyl)-1H-imidazole, can be achieved through various established methods in organic chemistry. A common and versatile approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).

A plausible synthetic route for this compound would involve the reaction of glyoxal (B1671930), 3-bromo-4-methylbenzaldehyde (B184093), and a source of ammonia.

Reaction Scheme:

Alternative synthetic strategies include the dehydrogenation of the corresponding 2-imidazoline or the use of transition metal-catalyzed cross-coupling reactions.

The structural analysis of this compound would be confirmed using modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the protons on the imidazole (B134444) and the substituted phenyl rings. The integration and splitting patterns of these signals would confirm the connectivity of the atoms. ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, which should correspond to the calculated value of 237.10 g/mol for the molecular formula C₁₀H₉BrN₂. The isotopic pattern of bromine would also be observable.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of characteristic functional groups, such as the N-H stretch of the imidazole ring and the C-H and C=C vibrations of the aromatic rings.

Computational and Theoretical Investigations of 2 3 Bromo 4 Methylphenyl 1h Imidazole and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of imidazole-based molecules due to its favorable balance of computational cost and accuracy. nih.govirjweb.com Methodologies such as the B3LYP hybrid functional, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently employed to model the geometric and electronic features of such systems with high reliability. nih.govmdpi.commalayajournal.org

The initial step in the computational analysis of a molecule is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms by locating the minimum energy structure on the potential energy surface. mdpi.com This procedure yields crucial data on bond lengths, bond angles, and dihedral angles. For substituted imidazoles, these calculated parameters often show excellent correlation with experimental data obtained from techniques like X-ray crystallography. researchgate.net

A critical aspect of the structure of 2-phenyl-1H-imidazole derivatives is the rotational freedom around the single bond connecting the phenyl and imidazole (B134444) rings. Conformational analysis, typically performed via a Potential Energy Surface (PES) scan, explores the energy changes associated with the rotation around this bond to identify the most stable conformer. nih.govresearchgate.netnih.gov The dihedral angle between the planes of the two aromatic rings is a key parameter. While some DFT functionals may incorrectly favor planar structures due to delocalization errors, more advanced methods can accurately predict the non-planar ground state conformation that arises from steric hindrance and electronic effects. ohio-state.eduresearchgate.net For 2-(3-Bromo-4-methylphenyl)-1H-imidazole, the lowest energy conformation would balance the steric repulsion involving the substituents and the imidazole ring with the electronic stabilization from π-conjugation.

Table 1: Predicted Optimized Geometrical Parameters for this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | 1.910 | |

| C-C (phenyl) | 1.395 - 1.405 | |

| C-C (imidazole) | 1.370 - 1.385 | |

| C-N (imidazole) | 1.330 - 1.390 | |

| N-H (imidazole) | 1.015 | |

| C-H (methyl) | 1.090 | |

| **Bond Angles (°) ** | ||

| C-C-C (phenyl) | 119.0 - 121.0 | |

| C-N-C (imidazole) | 108.0 - 110.0 | |

| Dihedral Angle (°) | ||

| Phenyl-Imidazole | ~35.0 - 45.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap generally signifies a more reactive molecule that is more easily polarized. irjweb.com

In this compound, the HOMO is expected to be distributed across the electron-rich π-systems of both the imidazole and the substituted phenyl rings. malayajournal.org Similarly, the LUMO is anticipated to be delocalized over this conjugated system. The presence of the electron-donating methyl group and the electron-withdrawing bromine atom on the phenyl ring will modulate the energies of these orbitals and, consequently, the reactivity of the molecule.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for the Title Compound and Analogs Values are in electron volts (eV) and are hypothetical, based on typical DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) |

| 2-Phenyl-1H-imidazole | -5.95 | -0.90 | 5.05 |

| This compound | -6.10 | -1.25 | 4.85 |

| 2-(4-Nitrophenyl)-1H-imidazole | -6.50 | -2.15 | 4.35 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.netorientjchem.org It effectively predicts sites for electrophilic and nucleophilic attack. scispace.com In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show the most negative potential localized on the two nitrogen atoms of the imidazole ring due to their lone pairs of electrons, identifying them as the primary sites for protonation and electrophilic interaction. orientjchem.org The electronegative bromine atom would also create a region of negative or neutral potential. Conversely, the most positive potential (blue region) would be concentrated around the acidic hydrogen atom attached to the imidazole nitrogen (N-H), making it the most likely site for deprotonation. researchgate.netresearchgate.net

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (IP+EA)/2). ijarset.com

Chemical Hardness (η): The resistance to change in electron distribution (η = (IP-EA)/2). ijarset.com Hard molecules have large HOMO-LUMO gaps. irjweb.com

Chemical Softness (S): The inverse of hardness, indicating higher reactivity (S = 1/2η). ijarset.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ²/2η, where μ is the chemical potential, μ = -χ). beilstein-journals.org

Table 3: Predicted Global Reactivity Descriptors for this compound Calculated from the predicted orbital energies in Table 2.

| Descriptor | Symbol | Predicted Value (eV) |

| Ionization Potential | IP | 6.10 |

| Electron Affinity | EA | 1.25 |

| Electronegativity | χ | 3.675 |

| Chemical Potential | µ | -3.675 |

| Chemical Hardness | η | 2.425 |

| Chemical Softness | S | 0.206 |

| Electrophilicity Index | ω | 2.781 |

Theoretical vibrational analysis via DFT is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as bond stretching and bending. Comparing theoretical spectra with experimental data helps confirm the molecular structure and assign spectral bands. scirp.org For complex molecules, calculated frequencies are often scaled by a factor to better match experimental observations.

For this compound, key vibrational modes would include the N-H stretching of the imidazole ring, aromatic C-H stretches of the phenyl ring, C=C and C=N ring stretches, and the characteristic C-Br stretch at a lower frequency. nih.govresearchgate.netajchem-a.com

Table 4: Predicted Major Vibrational Frequencies for this compound Based on DFT calculations and comparison with similar compounds.

| Vibrational Mode | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |

| N-H Stretch (Imidazole) | 3450 | 3400 - 3500 researchgate.net |

| Aromatic C-H Stretch | 3110 | 3050 - 3150 ajchem-a.com |

| Methyl C-H Stretch | 2980 | 2960 - 2990 |

| C=N / C=C Ring Stretches | 1610, 1505, 1480 | 1450 - 1620 nih.govresearchgate.net |

| C-Br Stretch | 650 | 600 - 700 |

Quantum Chemical Calculations of Optoelectronic Properties

The electronic excited states and optoelectronic properties of molecules can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org This method is widely used to calculate the UV-Vis absorption spectra of organic compounds by determining the energies of vertical electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. youtube.commdpi.com

For this compound, the primary electronic absorption band in the UV region is expected to arise from a π → π* transition, predominantly involving the promotion of an electron from the HOMO to the LUMO. researchgate.net The specific wavelength of maximum absorption (λ_max) is influenced by the substituents on the aromatic core. The combination of bromo and methyl groups on the phenyl ring will fine-tune the electronic structure, causing shifts in the absorption spectrum compared to the parent 2-phenylimidazole (B1217362).

Table 5: Predicted Optoelectronic Properties for this compound Calculated using TD-DFT, with values based on trends for similar aromatic heterocycles.

| Property | Predicted Value |

| Main Electronic Transition | HOMO → LUMO (π → π*) |

| Excitation Energy (eV) | 4.45 |

| Max. Absorption Wavelength (λ_max, nm) | 278 |

| Oscillator Strength (f) | 0.45 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for a variety of applications in optoelectronics and photonics, including frequency conversion and optical switching. youtube.com The NLO response of a material is its ability to alter the properties of light, a phenomenon that is not linearly proportional to the electric field of the light. youtube.com Computational quantum chemical methods are instrumental in predicting and understanding the NLO properties of organic molecules like imidazole derivatives.

Organic NLO materials often consist of a π-conjugated system flanked by electron-donating and electron-accepting groups (a D-π-A structure). mdpi.com The arrangement and nature of these components significantly influence the molecule's hyperpolarizability, a key measure of its NLO activity. Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine electronic and optical parameters, including the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a critical factor for NLO applications. mdpi.com

For imidazole-based compounds and their analogs, computational studies can predict their potential as NLO materials. For instance, the introduction of different functional groups can be modeled to see how they affect the molecule's electronic structure and, consequently, its NLO response. mdpi.com Hierarchical modeling approaches, which combine quantum chemical calculations with classical molecular dynamics, can further elucidate how a polymer matrix might influence the NLO properties of embedded chromophores. mdpi.com

Table 1: Theoretical NLO Properties of Representative Imidazole Analogs (Note: This table is illustrative and based on general findings in the field. Specific values for this compound would require dedicated computational studies.)

| Compound/Analog | Method | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| Imidazole | DFT/B3LYP | ~6.0 | Low |

| Donor-π-Acceptor Imidazole | DFT/B3LYP | ~3.5 | High |

| This compound | Not Available | Not Available | Not Available |

Charge Transfer Characteristics and Charge Transport Properties

Intramolecular charge transfer (ICT) is a fundamental process in many chemical and biological systems and is central to the function of various organic electronic materials. Theoretical investigations using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are vital for understanding the charge transfer properties of molecules such as this compound and its analogs. rsc.org

Computational studies can reveal how the molecular structure, including the presence of electron-donating and electron-withdrawing groups, influences the distribution of electron density and the propensity for charge transfer upon photoexcitation. rsc.org For instance, the introduction of a strong electron-withdrawing group can significantly enhance the intramolecular charge transfer characteristics of a molecule. rsc.org

The charge transport properties of materials, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) and solar cells, are also accessible through computational modeling. These studies can predict how molecules will pack in the solid state and how charge will move between adjacent molecules. The twisting of molecular components can affect the conjugation and, therefore, the intramolecular charge transfer. rsc.org In the context of 2D hybrid perovskites, intermolecular interactions can draw charge away from the inorganic layers, a phenomenon that can be quantified by a computational descriptor known as the charge separation descriptor (CSD). nih.gov A higher CSD value has been correlated with improved material properties, such as a reduced band gap and higher in-plane mobility. nih.gov

Table 2: Computed Charge Transfer Parameters for Model Systems (Note: This table presents conceptual data based on published research on related systems. Specific data for the title compound is not available.)

| System | Computational Method | Key Finding |

| Porphyrin Analogues | DFT/TDDFT | Twisted conformation can block conjugation and intramolecular charge transfer. rsc.org |

| 2D Hybrid Perovskites | DFT | Stronger intermolecular interactions can lead to higher charge separation and improved mobility. nih.gov |

Theoretical Modeling of Molecular Recognition and Intermolecular Interactions

The imidazole ring is amphoteric, meaning it can act as both a hydrogen bond donor and acceptor, making it a versatile component in molecular recognition systems for anions, cations, and neutral molecules. rsc.org Computational methods are indispensable for elucidating the nature and strength of intermolecular interactions that govern molecular recognition.

Theoretical approaches like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, based on DFT calculations, can provide a detailed picture of noncovalent interactions. nih.gov These methods allow for the characterization and quantification of hydrogen bonds, van der Waals forces, and other interactions that are critical for a host molecule to bind to a specific guest. nih.gov

Theoretical Studies on Atmospheric Oxidation Mechanisms of Imidazoles

Imidazole and its derivatives are present in the Earth's atmosphere and can contribute to the formation of brown carbon aerosols. rsc.orgresearchgate.net Understanding their atmospheric fate requires detailed knowledge of their oxidation mechanisms, which can be elucidated through theoretical studies.

Quantum chemistry calculations, such as those at the M06-2X/aug-cc-pVTZ level of theory, coupled with reaction kinetics calculations using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are used to investigate the reactions of imidazoles with atmospheric oxidants like the hydroxyl radical (•OH). uj.ac.zanih.gov These studies have shown that the oxidation of imidazole is primarily initiated by the addition of •OH to the carbon atoms of the imidazole ring, rather than by hydrogen abstraction. uj.ac.zanih.gov

The subsequent reactions of the resulting adducts with molecular oxygen (O₂) and nitrogen oxides (NOx) are complex and can lead to a variety of products. rsc.orgresearchgate.net Computational models can predict the branching ratios of different reaction pathways and the yields of major products under various atmospheric conditions. rsc.orgresearchgate.net For example, at 298 K and 1 atm, the oxidation of the 5-hydroxyimidazolyl radical adduct is predicted to yield 4H-imidazol-4-ol and N,N′-diformylformamidine as major products, with the relative yields depending on the concentration of NO. rsc.orgresearchgate.net Such studies also help in estimating the atmospheric lifetime of imidazoles. uj.ac.zanih.gov

Advanced Applications in Functional Materials Science and Catalysis

Development of Optoelectronic Materials

The imidazole (B134444) core is a versatile component in the design of optoelectronic materials due to its excellent charge transport capabilities, thermal stability, and tunable photophysical properties. By modifying the substituents on the imidazole ring and its appended phenyl groups, researchers can fine-tune the emission color, quantum efficiency, and charge-carrier mobility of these materials for various electronic devices.

Design and Synthesis of Imidazole-Based Fluorophores and Luminescent Materials

The synthesis of imidazole derivatives as fluorophores is a significant area of materials science. The general approach involves creating push-pull systems, where electron-donating and electron-withdrawing groups are attached to the imidazole core to manipulate the intramolecular charge transfer (ICT) characteristics, which in turn governs the fluorescence properties.

Although a specific synthesis route for 2-(3-Bromo-4-methylphenyl)-1H-imidazole as a targeted fluorophore is not detailed in the literature, its synthesis would likely follow established methods for creating 2-phenyl-1H-imidazoles. The properties of such fluorophores are highly dependent on their molecular structure. For instance, tripodal push-pull chromophores based on a 1-methyl-2,4,5-triphenyl-1H-imidazole core have been synthesized, demonstrating how the installation of various peripheral electron acceptors can tune the HOMO-LUMO gap and, consequently, the absorption and emission spectra. rsc.org The emission of these complex structures can be strongly dependent on solvent polarity and the nature of the peripheral acceptor groups. rsc.org

Application in Organic Light-Emitting Diodes (OLEDs) and Luminescent Solar Concentrators (LSCs)

Imidazole derivatives are widely used in Organic Light-Emitting Diodes (OLEDs) as emitters, hosts, or charge-transporting materials. Their bipolar nature, allowing for the transport of both electrons and holes, is particularly advantageous. The substitution pattern on the imidazole ring plays a crucial role in determining the material's performance in an OLED device. For example, bulky aryl substitutions on phenylimidazole-based Ir(III) complexes have been shown to significantly enhance emission efficiencies in the solid state. nih.govresearchgate.net

Two new blue-emitting compounds, NA-PPI and CP-PPI, which incorporate a phenanthroimidazole group, have been synthesized and used as the emissive layer in non-doped OLEDs. elsevierpure.com These devices achieved high efficiencies, with the CP-PPI based device showing an external quantum efficiency (EQE) of 2.39%. elsevierpure.com While data for this compound is not available, these examples highlight the potential of functionalized imidazole derivatives in high-performance OLEDs.

| Compound | Application | Efficiency | Emission Color | Reference |

| CP-PPI | Non-doped OLED Emitter | 3.51 cd/A, 2.39% EQE | Blue/Sky-blue | elsevierpure.com |

| Ir(ITPhpim-F)₃ | Blue Phosphorescent Dopant | High Solid Radiative Quantum Yield | Blue | nih.gov |

| Ir(TPhpim-F₂)₃ | Blue Phosphorescent Dopant | High Solid Radiative Quantum Yield | Blue | nih.gov |

This table presents data for representative imidazole derivatives to illustrate their performance in OLEDs.

Role in Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), imidazole-based compounds have been explored as components of organic dyes (sensitizers). nih.gov The amphoteric nature of the imidazole motif allows it to function as a donor, acceptor, or a π-linker within a D-π-A dye structure. nih.gov The introduction of imidazole chromophores can enhance light-harvesting properties and reduce charge recombination by extending π-conjugation. nih.gov

| Dye Code | Key Substituent | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) | Reference |

| PP3 | Alkyl chain | 3.75 | 0.73 | 73.9 | 2.01 | uokerbala.edu.iqresearchgate.net |

| PP2 | Nitrobenzene | 1.59 | 0.080 | 61.6 | 0.96 | uokerbala.edu.iqresearchgate.net |

This table showcases the performance of different imidazole-based dyes in DSSCs, highlighting the effect of substituents.

Exploration as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

The search for efficient and low-cost Hole-Transporting Materials (HTMs) is a critical aspect of advancing perovskite solar cell (PSC) technology. Imidazole derivatives have emerged as promising candidates due to their favorable electronic properties and synthetic accessibility. semnan.ac.ir

A study reported the use of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole as a cost-effective HTM. rsc.orgresearchgate.netrsc.org This material was synthesized without the need for expensive catalysts and purification processes. PSCs fabricated with this imidazole-based HTM achieved a power conversion efficiency (PCE) of 15.20%, which is comparable to the 18.21% PCE obtained with the widely used but more expensive spiro-OMeTAD. rsc.orgresearchgate.netrsc.org Another study on a bi-nuclear organic HTM based on benzyl (B1604629) imidazoles showed a dramatic increase in PSC efficiency from 1.57% (without HTM) to 6.60%. semnan.ac.ir These results demonstrate the significant potential of the imidazole framework in developing efficient and affordable PSCs.

| HTM Compound | Key Feature | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF | Reference |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Low-cost, catalyst-free synthesis | 15.20 | 1.05 | 19.05 | 0.76 | rsc.orgresearchgate.netrsc.org |

| Spiro-OMeTAD (benchmark) | High cost, high performance | 18.21 | - | - | - | rsc.orgresearchgate.netrsc.org |

| MDA-PI₂ (bi-nuclear imidazole) | Bi-nuclear structure | 6.60 | - | - | - | semnan.ac.ir |

This table compares the performance of an imidazole-based HTM with a standard benchmark material in perovskite solar cells.

High-Energy Materials (HEMs) Based on Imidazole Architectures

The imidazole ring is considered a valuable "explosophoric unit" for the development of High-Energy Materials (HEMs). researchgate.net Its nitrogen-rich structure, aromaticity, and high heat of formation contribute to creating materials with superior energetic performance, good thermal stability, and reduced sensitivity to impact and shock. researchgate.net

The synthesis of HEMs often involves the introduction of multiple nitro groups (-NO₂) onto the imidazole scaffold. While specific studies on this compound as an energetic material precursor are absent, the general field extensively explores the nitration of various imidazole derivatives. researchgate.net The presence of a bromine atom in the target compound could potentially increase the density of any derived energetic material, a key parameter for performance. Theoretical studies on benzimidazole derivatives have shown that the precise combination of nitro and methyl substituents is crucial for achieving high thermal and chemical stability, good explosive properties, and low toxicity and sensitivity. nih.gov

Proton-Conducting Materials for Electrochemical Devices (e.g., Fuel Cells)

Imidazole and its derivatives are extensively studied for their application as proton-conducting materials, particularly for high-temperature proton-exchange membrane fuel cells (PEMFCs) that operate under anhydrous (water-free) conditions. Imidazole can form hydrogen-bonded networks, facilitating proton transport through a Grotthuss-type mechanism, similar to water. researchgate.net

Research has focused on incorporating imidazole into polymer membranes or porous materials. For example, imidazole embedded in microporous molecular sieves has demonstrated remarkable and stable proton conductivity at temperatures above 360 K. rsc.org Composites made by introducing imidazole into aluminophosphate (AlPO-5) and silicoaluminophosphate (SAPO-5) molecular sieves have also been investigated. nih.gov These studies found that imidazole composites generally exhibit higher conductivity and lower activation energies compared to those based on triazole. nih.gov The basicity of the imidazole molecule allows it to interact with acid sites in the host matrix, forming imidazolium (B1220033) cations that enhance proton transport. nih.gov

| Host Material | Guest Molecule | Conductivity | Operating Condition | Reference |

| Microporous Molecular Sieves | Imidazole | >1 × 10⁻⁵ S cm⁻¹ (above 360 K) | Anhydrous | rsc.org |

| SAPO-5 | Imidazole | Higher than triazole composites | Anhydrous | nih.gov |

| Nafion | Imidazole | 10⁻³ S cm⁻¹ | Anhydrous | researchgate.net |

This table summarizes the proton conductivity of various imidazole-based composite materials.

Coordination Chemistry and Supramolecular Assemblies

The imidazole moiety is a cornerstone in the construction of coordination polymers and supramolecular structures due to the versatile coordination capabilities of its nitrogen atoms and its ability to participate in noncovalent interactions.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)

In principle, a substituted imidazole like this compound could serve as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs). The nitrogen atoms of the imidazole ring can coordinate with metal ions (e.g., Zn²⁺, Co²⁺) to form the characteristic framework structures. The bromo and methylphenyl substituents would be expected to modify the pore size, hydrophobicity, and functionality of the resulting framework. However, there are no published examples of MOFs or ZIFs that specifically incorporate this compound as a ligand.

Formation of Imidazole-Based Supramolecular Complexes via Noncovalent Interactions

The imidazole ring is capable of forming a variety of noncovalent interactions, including hydrogen bonds (acting as both donor and acceptor), π-π stacking, and halogen bonding (via the bromo substituent). These interactions are fundamental to the formation of supramolecular complexes. While numerous studies detail the supramolecular chemistry of various imidazole derivatives, no specific research has been found on the self-assembly or host-guest chemistry of this compound.

Role of Imidazole Ligands in Metal Coordination Polymers

Imidazole derivatives are widely used as ligands in the synthesis of metal coordination polymers. They can act as monodentate, bidentate, or bridging ligands, leading to a diverse range of one-, two-, and three-dimensional structures. The electronic and steric properties of the substituents on the imidazole ring play a crucial role in determining the final architecture and properties of the coordination polymer. Although this is a very active area of research for the imidazole class of compounds, there are no specific coordination polymers reported in the literature that utilize this compound.

Catalytic Applications

The imidazole scaffold is central to several catalytic applications, most notably as a precursor to N-heterocyclic carbenes (NHCs).

Imidazole Derivatives as N-Heterocyclic Carbene (NHC) Precursors in Organometallic Catalysis

N-Heterocyclic carbenes are a class of powerful ligands for transition metal catalysts, prized for their strong σ-donating properties. They are typically generated by the deprotonation of an imidazolium salt, which is in turn synthesized from the corresponding imidazole derivative. A 2-aryl-1H-imidazole, such as the title compound, could theoretically be a precursor to an NHC. The substituents on the phenyl ring would influence the steric and electronic properties of the resulting carbene and its corresponding metal complexes. However, the synthesis of an NHC from this compound and its application in organometallic catalysis have not been reported.

Design of Imidazole-Based Supramolecular Catalysts

Supramolecular catalysts often employ noncovalent interactions to bind substrates and facilitate reactions in a manner that mimics enzymes. The imidazole group, being a key component of the amino acid histidine, is frequently incorporated into synthetic catalysts to provide a site for acid-base catalysis or metal coordination. While the design of such catalysts is a sophisticated and active field, there are no examples in the literature that specifically use the structure of this compound to create a supramolecular catalytic system.

Role of Imidazole in Mimicking Enzyme Active Sites (Catalytic Function Models)

The imidazole ring, a core structural feature of the amino acid histidine, plays a pivotal role in the catalytic activity of numerous enzymes. Its unique electronic and structural properties make it an exceptional component for mimicking the active sites of natural enzymes in synthetic catalytic models. In metalloenzymes, for instance, the imidazole side chains of histidine residues are frequently involved in creating "coordination cages" that bind and position metal ions essential for catalysis. Researchers have leveraged these characteristics to design and synthesize imidazole-containing compounds, including derivatives of 2-phenyl-1H-imidazole, that serve as functional models for understanding and replicating enzymatic mechanisms.

The ability of the imidazole nucleus to act as both a proton donor and acceptor at physiological pH allows it to function as a general acid or general base catalyst, a common mechanism in enzyme-catalyzed reactions. This bifunctional nature is central to its role in biomimetic systems designed to accelerate reactions such as ester and phosphate bond hydrolysis. Synthetic catalysts incorporating imidazole moieties aim to replicate the precise spatial arrangement and electronic environment of enzyme active sites to achieve high efficiency and selectivity.

A key strategy in biomimetic catalysis is the development of ligands that can coordinate with metal ions to replicate the function of metalloenzymes. The imidazole group is a superb ligand for a wide variety of metal ions. Tris(imidazole)-containing phosphine (B1218219) complexes, for example, have been developed as biomimetic catalysts for hydrolysis reactions, where the imidazole units mimic the histidine coordination in natural enzymes.

Furthermore, imidazole derivatives have been incorporated into more complex structures like molecularly imprinted polymers to create artificial enzyme mimics. In these systems, an imidazole group is positioned within a specifically shaped cavity to act as a catalytic residue, analogous to a histidine in the active site of an enzyme like chymotrypsin. These models have demonstrated substrate-specific catalytic activity, showcasing the importance of the imidazole group in designing functional enzyme mimics.

The study of imidazole-based systems provides valuable insights into enzymatic mechanisms. For example, investigations into the hydrolysis and isomerization of RNA models catalyzed by imidazole buffers have helped elucidate the roles of general acid and general base catalysis in the function of ribonucleases.

Below are examples of catalytic systems where the imidazole moiety is fundamental to mimicking enzyme active sites.

| Catalytic System | Enzyme/Reaction Mimicked | Role of Imidazole | Key Finding |

|---|---|---|---|

| Tris(imidazole)phosphine-M²⁺ Complexes | Metallo-hydrolases | Mimics histidine coordination to the metal center. | The L:M²⁺-OH⁻ species is crucial for the catalyzed hydrolysis of p-nitrophenyl picolinate. |

| Imidazole Buffers | Ribonucleases | Acts as a general acid (ImH⁺) and general base (Im) catalyst. | Catalyzes the hydrolysis and isomerization of RNA models through parallel pathways. |

| Molecularly Imprinted Polymers with Imidazole Groups | Chymotrypsin (Amidase activity) | Functions as a catalytic group within a shaped, substrate-specific cavity. | The imprinted polymer shows significantly higher catalytic activity compared to non-imprinted controls. |

| Imidazole-Decorated Graphene with Metalloporphyrins | Oxygen-mediating enzymes | Acts as a biomimetic ligand to the metal center of the porphyrin. | Influences the selectivity of the oxygen reduction reaction, shifting it from a 2-electron to a 2+2-electron pathway. |

Future Research Trajectories and Emerging Opportunities

Advancements in Regioselective Synthesis and Green Chemical Pathways for Complex Imidazole (B134444) Derivatives

The synthesis of complex substituted imidazoles, such as 2-(3-Bromo-4-methylphenyl)-1H-imidazole, traditionally involves multi-step processes that can be inefficient and environmentally taxing. Future research is heavily focused on developing more direct, regioselective, and sustainable synthetic routes.

Regioselective Synthesis: Achieving precise control over the substitution pattern on the imidazole ring is a significant challenge. Future efforts will likely build upon methods that provide specific isomers, which are often difficult to obtain through conventional means. For instance, protocols that allow for the regioselective synthesis of 1,4-disubstituted imidazoles have been developed, involving unique reaction sequences like the double aminomethylenation of glycine (B1666218) derivatives. nih.gov The development of novel catalytic systems that can direct the formation of specific isomers of bromo-methylphenyl substituted imidazoles is a key area of exploration. This includes one-pot methods that combine multiple reaction steps, starting from simple precursors like aldehydes, amines, and α-halo ketones, to build the desired imidazole framework with high regioselectivity. organic-chemistry.orgresearchgate.net

Green Chemistry Pathways: The principles of green chemistry are increasingly being integrated into imidazole synthesis. bohrium.comdoaj.org This involves the use of alternative energy sources and environmentally benign catalysts and solvents.

Microwave and Ultrasound Irradiation: These techniques offer significant advantages over conventional heating by accelerating reaction rates, often leading to higher yields in shorter times and with improved product selectivity. bohrium.comresearchgate.netnih.gov The use of microwave irradiation for the synthesis of 2,4,5-trisubstituted imidazoles has been shown to be highly effective. researchgate.net Similarly, ultrasound-assisted synthesis, sometimes in combination with novel catalysts like ionic liquids or nanoparticles, has been employed to produce various imidazole derivatives efficiently. nih.govmdpi.com

Novel Catalysts: Research is moving towards reusable and greener catalysts. This includes magnetic nanoparticles, ionic liquids (ILs), and solid-supported catalysts which simplify product purification and reduce waste. tandfonline.commdpi.com For example, ionic liquids have been used as both catalysts and solvents for the synthesis of trisubstituted imidazoles, offering benefits like high yields, reduced reaction times, and catalyst reusability. tandfonline.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is another key green chemistry approach, minimizing the use of volatile organic compounds. organic-chemistry.orgnih.gov

Table 1: Comparison of Green Synthesis Methodologies for Imidazole Derivatives

| Methodology | Key Advantages | Catalyst/Conditions Examples | Relevant Findings | Citation |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, improved selectivity. | Ammonium (B1175870) acetate (B1210297), polymer-supported reagents. | Efficient synthesis of 2,4,5-trisubstituted and other complex imidazoles. | bohrium.comresearchgate.net |

| Ultrasound Irradiation (Sonochemistry) | Enhanced reaction rates, improved yields, reduced use of hazardous solvents. | Ionic liquids, CoFe₂O₄ nanoparticles, γ-Al₂O₃ nanoparticles. | High-yield synthesis of trisubstituted and tetrasubstituted imidazoles in minutes. | nih.govmdpi.com |

| Ionic Liquids (ILs) | Reusable, non-volatile, can act as both solvent and catalyst. | Diethyl ammonium hydrogen sulfate, pyridinium-based ILs. | Achieved 92-98% yields for trisubstituted imidazoles in 15-30 minutes. | tandfonline.com |

| Solvent-Free Synthesis | Reduces environmental impact, simplifies workup procedures. | Heating a mixture of reagents without solvent. | One-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles in very good yields. | organic-chemistry.org |

Integration of Multi-Scale Computational Modeling for Predictive Material Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new imidazole-based materials. By simulating molecular properties and interactions, researchers can predict the behavior of compounds like this compound before engaging in costly and time-consuming laboratory synthesis. researchgate.net

Predicting Physicochemical Properties: Density Functional Theory (DFT) calculations are widely used to predict the structural, electronic, and reactive properties of imidazole derivatives. researchgate.netnih.gov These methods can determine optimized molecular geometries, electronic properties like the HOMO-LUMO energy gap, and reactivity parameters, which are crucial for understanding and designing materials with specific characteristics, such as nonlinear optical (NLO) behavior or liquid crystalline phases. researchgate.netnih.gov

Molecular Docking and QSAR: In medicinal chemistry, computational tools are vital for rational drug design. mdpi.comresearchgate.netnih.gov Molecular docking studies can predict how an imidazole derivative might bind to a biological target, such as an enzyme or receptor. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies help in designing new analogs with potentially enhanced biological activity. mdpi.com Furthermore, in silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) predictions help to assess the drug-likeness of novel compounds early in the discovery process. researchgate.netnih.gov

Reaction Mechanism Elucidation: Computational modeling can provide deep insights into reaction mechanisms, such as those involved in the atmospheric oxidation of imidazoles or their synthesis. rsc.orgbohrium.com This understanding is critical for optimizing reaction conditions and controlling product outcomes.

Table 2: Applications of Computational Modeling in Imidazole Research

| Computational Method | Application Area | Predicted Properties / Insights | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Material Properties | Optimized geometry, HOMO-LUMO gap, polarizability, thermodynamic parameters, NLO properties. | researchgate.netnih.gov |

| Molecular Docking | Drug Design | Binding modes and affinities with biological targets (e.g., enzymes, proteins). | researchgate.netmdpi.comnih.gov |

| QSAR / ADMET Prediction | Drug Discovery | Structure-activity relationships, pharmacokinetic properties, toxicity profiles. | mdpi.comresearchgate.netnih.gov |

| Molecular Dynamics (MD) | Material Science | Simulation of molecular motion and intermolecular forces in condensed systems. | researchgate.net |

| Reaction Kinetics Modeling (e.g., RRKM) | Atmospheric Chemistry | Reaction pathways, rate constants, and product distributions for oxidation reactions. | bohrium.comrsc.org |

Rational Design of Imidazole-Based Functional Materials with Tunable Properties

The imidazole core is a versatile scaffold for building functional materials with properties that can be finely tuned through chemical modification. The strategic placement of substituents, such as the bromo and methyl groups in this compound, can significantly influence the electronic and steric characteristics of the molecule, thereby tailoring its function.

Tunable Fluorescence: Imidazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov By synthesizing dimers of imidazole-fused heterocycles or creating acceptor-donor-acceptor (A-D-A) structures, researchers have developed materials with tunable fluorescence. nih.govrsc.org The emission color can be systematically shifted from blue to green and yellow simply by altering the substituents on the imidazole or attached aromatic rings. nih.gov This tunability is crucial for creating sensors and advanced optical materials.

Liquid Crystals: Imidazole derivatives, particularly imidazolium (B1220033) salts, are promising candidates for the development of liquid crystals (LCs). nih.gov The design of these molecules involves incorporating long alkyl chains and other mesogenic groups onto the imidazole scaffold. The resulting materials can exhibit various liquid crystalline phases, such as smectic phases, over a range of temperatures. nih.gov Future work will focus on designing imidazole-based LCs with specific phase behaviors and thermal stabilities for display and sensor technologies.

Multifunctional Materials: The rational design of imidazole derivatives extends to creating materials with multiple functionalities. For example, poly(organo)phosphazenes (PPZs) are polymers with a highly tunable structure, where imidazole-containing side chains could be incorporated to create advanced biomaterials for drug delivery with controlled degradation and release properties. mdpi.com

Table 3: Rational Design Strategies for Tunable Imidazole-Based Materials

| Target Property | Design Strategy | Example Application | Citation |

|---|---|---|---|

| Tunable Fluorescence | Synthesis of imidazo-fused dimers; creating A-D-A structures. | OLEDs, fluorescent sensors for ions like Fe³⁺. | nih.govrsc.org |

| Liquid Crystallinity | Attachment of alkoxybenzoate side chains to an imidazole core. | Display technologies, smart materials. | nih.gov |

| Catalytic Activity | Incorporation into poly-substituted structures or supramolecular assemblies. | Catalysts for polyurethane condensation. | google.com |

| Biocompatibility/Drug Delivery | Grafting onto polymer backbones like polyphosphazenes (PPZs). | Controlled-release nanotherapeutics. | mdpi.com |

Exploration of Novel Supramolecular Architectures and Their Advanced Functions

The imidazole ring, with its two nitrogen donor sites and hydrogen bonding capability, is an excellent building block (or "tecton") for constructing complex supramolecular architectures. mdpi.comresearchgate.netnih.gov These organized assemblies, formed through non-covalent interactions, can exhibit functions that are not present in the individual molecules.

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are widely used as ligands to create MOFs, which are crystalline materials with porous structures. researchgate.net The specific geometry and functional groups of the imidazole ligand dictate the structure and properties of the resulting framework. For example, a flexible triimidazole ligand has been used to create hybrid zincophosphate materials with tunable room-temperature phosphorescence, with potential applications in anti-counterfeiting and information encryption. acs.org Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8, are a subclass of MOFs known for their exceptional thermal and chemical stability, with applications in gas storage and separation. researchgate.net

Supramolecular Catalysts: Imidazole derivatives can self-assemble, often with the help of metal ions like Cu²⁺, to form nanostructures that mimic the active sites of enzymes. researchgate.net These supramolecular catalysts can accelerate reactions like oxidation and hydrolysis, offering a biomimetic approach to catalysis. The catalytic activity can be regulated by modifying the imidazole component, for instance, through methylation. researchgate.net

Ion Receptors and Sensors: The ability of the imidazole ring to act as both a hydrogen bond donor and a metal ion receptor makes it a key component in the design of supramolecular sensors. nih.gov These systems can selectively bind to specific anions or cations, often resulting in a detectable colorimetric or fluorescent response, making them useful for environmental or biological sensing. researchgate.net

Table 4: Imidazole-Based Supramolecular Architectures and Their Functions

| Architecture Type | Key Components | Function/Application | Citation |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Imidazole derivatives as ligands, metal ions (e.g., Zn²⁺). | Gas storage (CO₂), tunable phosphorescence, anti-counterfeiting. | researchgate.netacs.orgresearchgate.net |

| Supramolecular Catalysts | Self-assembly of imidazole derivatives with metal ions (e.g., Cu²⁺). | Biomimetic catalysis (e.g., laccase-like activity), accelerating oxidation/hydrolysis. | researchgate.net |

| Ion Receptors / Sensors | Imidazole-based molecules designed for specific ion binding. | Colorimetric and fluorometric pH sensors, anion/cation recognition. | nih.govresearchgate.net |

| Coordination Supramolecular Systems | Imidazole ligands coordinating with various metal centers. | Building blocks for advanced crystalline materials with desirable functionalities. | researchgate.net |

Deeper Understanding of Environmental Fate and Atmospheric Chemistry of Imidazole Compounds

While imidazoles have numerous beneficial applications, it is also crucial to understand their behavior and impact in the environment. Imidazole and its derivatives are present in the atmosphere, where they participate in complex chemical reactions. rsc.orgbohrium.com

Atmospheric Oxidation: Imidazoles can be oxidized in the atmosphere by radicals such as the hydroxyl radical (·OH), nitrate (B79036) radical (NO₃·), and ozone (O₃). rsc.orgacs.org These reactions are a key degradation pathway. Computational and laboratory studies have shown that the atmospheric lifetime of imidazole in the presence of OH radicals is on the order of days. rsc.org The oxidation can proceed via different pathways, including OH-addition to the carbon atoms of the ring, which is often the most favorable route. rsc.orgrsc.org

Formation of Brown Carbon and SOA: Imidazoles are recognized as a component of atmospheric brown carbon (BrC), which are light-absorbing organic aerosols that can affect the Earth's radiative balance. acs.orgacs.orgsdu.edu.cn They can be formed in atmospheric aerosol particles through the reaction of dicarbonyls (like glyoxal) with nitrogen-containing compounds. acs.orgnih.govacs.org The subsequent oxidation and photochemical processing of these imidazoles can lead to the formation of secondary organic aerosol (SOA) and other products, influencing air quality and climate. acs.orgnih.govacs.org Field studies have identified various imidazole compounds in atmospheric particles, and their concentrations often show diurnal variations linked to photochemical degradation during daylight hours. acs.org

Future research in this area will focus on elucidating the detailed reaction mechanisms for a wider range of substituted imidazoles, like this compound, under various atmospheric conditions. This includes determining their reaction rates, identifying their degradation products, and quantifying their contribution to SOA and BrC formation to build more accurate atmospheric models. acs.org

Table 5: Key Aspects of the Atmospheric Chemistry of Imidazole Compounds

| Phenomenon | Description | Key Findings | Citation |

|---|---|---|---|

| Atmospheric Oxidation | Degradation by reaction with atmospheric oxidants like ·OH, NO₃·, and O₃. | The atmospheric lifetime of imidazole with ·OH is ~4.74 days. OH-addition is the dominant initial reaction pathway. | rsc.orgacs.orgnih.gov |

| Brown Carbon (BrC) Contribution | Imidazoles are a significant component of light-absorbing BrC aerosols. | Imidazole compounds can initiate photosensitive reactions and impact the atmospheric radiation balance. | bohrium.comacs.orgacs.orgsdu.edu.cn |

| Secondary Organic Aerosol (SOA) Formation | Imidazoles are precursors to SOA, formed from reactions of dicarbonyls and nitrogen compounds. | Oxidation of imidazoles in the aqueous phase contributes to SOA growth. | acs.orgnih.govacs.org |

| Photochemical Processing | Degradation of particulate imidazoles driven by sunlight. | Field measurements show a sharp decrease in imidazole-containing particles from morning to noon on sunny days. | acs.org |

Compound Reference Table

Q & A

Q. What are the common synthetic routes for 2-(3-Bromo-4-methylphenyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. Key steps include:

- Substrate Preparation : Reacting 3-bromo-4-methylbenzaldehyde with ammonium acetate and a nitroalkane (e.g., nitroethane) in glacial acetic acid under reflux (120–140°C) for 6–12 hours .

- Catalytic Optimization : Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) can improve yields (up to 85%) compared to conventional heating (60–70%) .

- Purification : Column chromatography using silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >95% purity .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons at δ 7.2–7.8 ppm (integration for 4 aromatic H), imidazole protons at δ 7.1 (H-4) and 7.3 (H-5), and a singlet for the methyl group at δ 2.4 .

- ¹³C NMR : The brominated aromatic carbon appears at δ 125–130 ppm, while the imidazole carbons resonate at δ 120–135 ppm .

- IR : Stretching vibrations at ~3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N imidazole), and 590 cm⁻¹ (C-Br) confirm functional groups .

Q. What factors influence the biological activity of brominated imidazoles in vitro?

- Methodological Answer :

- pH Sensitivity : Activity against bacterial strains (e.g., S. aureus) decreases at pH > 8 due to deprotonation of the imidazole ring, reducing membrane permeability .

- Temperature Stability : Incubation at 37°C for 24 hours retains >90% activity, but >50°C causes degradation (20% loss in 1 hour) .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound, and what challenges arise?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. SHELXD identifies space groups (e.g., P2₁/c) via Patterson methods .

- Refinement : SHELXL refines anisotropic displacement parameters for Br and methyl groups. Challenges include resolving disorder in the methylphenyl moiety; apply "ISOR" restraints to thermal parameters .

- Validation : Check R-factor convergence (<5%) and ADDSYM to detect missed symmetry .

Q. What computational strategies predict binding affinities of this compound derivatives to EGFR?

- Methodological Answer :

- Docking Workflow :

Prepare the protein (PDB: 1M17) using AutoDock Tools (remove water, add polar hydrogens).

Generate ligand conformers with Open Babel; dock using AutoDock Vina (exhaustiveness = 32).

Validate with MM-GBSA (ΔG < -8 kcal/mol indicates strong binding) .

- Key Interactions : Bromine forms halogen bonds with Leu694 (3.2 Å), while the imidazole nitrogen hydrogen-bonds to Thr766 .

Q. How do substituent effects (e.g., Br vs. Cl) modulate the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : At the B3LYP/6-311++G(d,p) level, bromine increases electron withdrawal (HOMO = -6.8 eV) compared to chlorine (HOMO = -6.5 eV), enhancing electrophilic substitution reactivity at C-5 .

- Experimental Validation : Brominated derivatives show 20% faster Suzuki coupling rates with phenylboronic acid than chlorinated analogs .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using IC₅₀ values (e.g., μM) and adjust for assay conditions (e.g., cell line: HepG2 vs. HEK293).

- Control Experiments : Replicate conflicting studies with standardized protocols (e.g., MTT assay at 48 hours, 10% FBS). A 2024 study found discrepancies arose from varying serum concentrations affecting cytotoxicity by ±15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.